Eribulin Payload Potency in ADC Format
While direct quantitative data for this specific crown-ether eribulin construct is not publicly available, the potency of the eribulin payload can be contextualized using published data for the clinically relevant ADC MORAb-202, which employs a distinct PEG-based linker. MORAb-202 demonstrates potent, target-dependent cytotoxicity with IC50 values of 1 nM against IGROV-1 (FRA-positive) cells, compared to >10 µM against FRA-negative SJSA-1 cells [1]. This establishes a baseline for eribulin's potency in an ADC format. The differential value of the crown-ether linker in the target compound is hypothesized to arise from altered pharmacokinetics and potential metal-chelation for theranostic applications, but this requires direct experimental validation.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Data not publicly available for this specific construct |
| Comparator Or Baseline | MORAb-202 (eribulin with Mal-PEG2-Val-Cit-PABC linker): 1 nM (IGROV-1 cells) |
| Quantified Difference | N/A - direct comparison data unavailable |
| Conditions | 5-day exposure; IGROV-1 ovarian cancer cell line (FRA-positive) |
Why This Matters
Establishes the potent cytotoxic potential of the eribulin payload in an ADC format, but underscores the need for direct comparative studies to quantify the impact of the crown-ether linker.
- [1] Farletuzumab ecteribulin (MORAb-202). (n.d.). MedChemExpress. Retrieved April 16, 2026. View Source
